molecular formula C13H18Cl2N2O B2581051 N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride CAS No. 1286274-29-0

N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride

Cat. No.: B2581051
CAS No.: 1286274-29-0
M. Wt: 289.2
InChI Key: RUIBXSWOYKGYKH-GJTSMBTKSA-N
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Description

N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with an amino group and a benzamide moiety substituted with a chlorine atom. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride typically involves the following steps:

  • Formation of the Aminocyclohexyl Intermediate

      Starting Material: Cyclohexanone

      Reaction: Reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

      Conditions: Mild temperatures (0-25°C) and inert atmosphere (nitrogen or argon).

  • Coupling with 4-Chlorobenzoyl Chloride

      Starting Material: 4-Chlorobenzoyl chloride

      Reaction: Acylation of the aminocyclohexyl intermediate using 4-chlorobenzoyl chloride.

      Conditions: Use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid by-product, typically conducted at room temperature.

  • Formation of Hydrochloride Salt

      Reaction: Treatment of the resulting N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide with hydrochloric acid.

      Conditions: Aqueous or alcoholic solution, followed by crystallization to isolate the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Acidic or basic medium, elevated temperatures.

      Products: Oxidized derivatives, potentially involving the amino group or the benzamide moiety.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Anhydrous solvents, low temperatures.

      Products: Reduced forms, such as amine derivatives.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Varies depending on the substituent being introduced.

      Products: Substituted benzamides or cyclohexyl derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, pyridine.

    Acids: Hydrochloric acid, sulfuric acid.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand or catalyst in various organic reactions.

    Material Science: Incorporated into polymers or materials for enhanced properties.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Pharmacology: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Drug Development: Used as a lead compound for the synthesis of new pharmaceuticals.

Industry

    Chemical Manufacturing: Employed in the synthesis of other complex organic molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,4R)-4-Aminocyclohexyl]-4-fluorobenzamide
  • N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide
  • N-[(1R,4R)-4-Aminocyclohexyl]-4-methylbenzamide

Uniqueness

N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride is unique due to the presence of the chlorine atom on the benzamide moiety, which can influence its chemical reactivity and biological activity. The specific stereochemistry of the cyclohexyl ring also contributes to its distinct properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-aminocyclohexyl)-4-chlorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12;/h1-4,11-12H,5-8,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIBXSWOYKGYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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